molecular formula C13H23NO4 B13233916 Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate

Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate

Cat. No.: B13233916
M. Wt: 257.33 g/mol
InChI Key: BLVYUMDDYPUXLH-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate is an organic compound with the molecular formula C13H23NO4. It is a derivative of cyclopentane and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate typically involves the following steps:

    Formation of the Amino Cyclopentane Intermediate: The starting material, cyclopentane, undergoes a series of reactions to introduce an amino group. This can be achieved through nitration followed by reduction or by direct amination.

    Protection of the Amino Group: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Esterification: The protected amino cyclopentane is then reacted with methyl bromoacetate in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amino group.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

    Substitution: Forms various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate is used in several scientific research applications:

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: Used as a building block for more complex molecules.

    Biological Studies: Employed in the study of enzyme-substrate interactions and protein modifications.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate involves its reactivity as an ester and a protected amine. The compound can participate in nucleophilic substitution reactions, where the ester group is attacked by nucleophiles. The Boc-protected amino group can be deprotected to reveal the free amine, which can then engage in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(([(tert-butoxy)carbonyl]amino)oxy)acetate
  • N-(tert-butoxycarbonyl)ethanolamine
  • Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

Uniqueness

Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate is unique due to its cyclopentane backbone, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of cyclic compounds and in applications where rigidity and conformational constraints are important.

Biological Activity

Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate, identified by CAS number 1820575-27-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

  • Molecular Formula : C13_{13}H23_{23}NO4_4
  • Molecular Weight : 257.33 g/mol
  • Structure : The compound features a cyclopentyl group attached to an amino acid ester, which is known for its ability to modulate biological activities through various pathways.

This compound acts primarily as a prodrug. Upon entering the cellular environment, it can be hydrolyzed by intracellular carboxylesterases to release the active moiety, which can then interact with specific biological targets such as enzymes or receptors involved in metabolic pathways.

1. Enzyme Modulation

Research indicates that compounds with similar structures can modulate the activity of intracellular enzymes. For example, the hydrolysis of the ester bond in this compound can enhance the potency of drugs targeting specific enzymes involved in metabolic processes .

2. Cellular Uptake

The design of this compound allows for selective accumulation within particular cell types, notably monocytes and macrophages. This targeted delivery is facilitated by the ester linkage, which enhances cellular uptake and retention of the active drug form .

3. Antitumor Activity

Preliminary studies have shown that derivatives of amino acid esters exhibit antitumor properties. This compound may share similar properties by influencing pathways involved in cell proliferation and apoptosis .

Study 1: In Vitro Activity

In vitro studies demonstrated that compounds with structural similarities to this compound effectively inhibited key metabolic enzymes involved in cancer cell growth. These studies utilized various cancer cell lines to assess the effectiveness of the compound in reducing cell viability and inducing apoptosis .

Study 2: In Vivo Efficacy

In vivo experiments conducted on murine models indicated that administration of this compound resulted in significant reductions in tumor size compared to controls. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates in tumor cells .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
Enzyme ModulationIncreased potency of enzyme inhibitors
Cellular UptakeEnhanced accumulation in macrophages
Antitumor ActivityReduced tumor size in murine models

Properties

IUPAC Name

methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(10)8-11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVYUMDDYPUXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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